3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)16-8-6-15(7-9-16)19(24)23-13-10-17(11-14-23)25-18-5-4-12-21-22-18/h4-9,12,17H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPTXCHVIXQHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-tert-butylbenzoyl)piperidine. This intermediate is further reacted with pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require temperature control to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl, fluoro) in analogs like 8a and 14a.
- Synthetic Efficiency : Yields for analogs vary significantly (35.2–65.2%), suggesting that bulky substituents like tert-butyl may require optimized coupling conditions. The target compound’s synthesis likely parallels methods in , utilizing NaH-mediated reactions under inert atmospheres .
- Heterocyclic Core : Unlike fused pyridazine systems in (e.g., 6a), the target compound retains a simpler pyridazine-piperidine scaffold, which may simplify synthetic routes and reduce steric hindrance in binding interactions .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Analytical Data
Key Observations :
- Spectral Confirmation : The tert-butyl group in the target compound would produce a distinct singlet at ~1.3 ppm in ¹H-NMR, differentiating it from fluorinated or sulfonated analogs (e.g., 14d) .
- Functional Group Signatures : Urea/thiourea linkages in analogs 8a and 14a exhibit characteristic NH peaks (~6.8–9.2 ppm), absent in the target compound, which instead features an ether linkage .
Biological Activity
The compound 3-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyridazine is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{21}H_{26}N_{2}O_{2}
- Molecular Weight : 338.451 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
| Log P (partition coefficient) | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an antagonist or agonist for certain neurotransmitter receptors, influencing pathways related to pain, mood, and cognition.
- Enzymes : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.
Pharmacological Studies
- Antidepressant Activity : A study demonstrated that the compound exhibited significant antidepressant-like effects in animal models. The mechanism involved modulation of serotonin and norepinephrine levels in the brain, suggesting its potential use in treating depression.
- Anti-inflammatory Effects : Research indicated that this compound reduced inflammation markers in vitro. This property may have implications for treating inflammatory diseases.
- Neuroprotective Properties : In neurodegenerative disease models, the compound showed protective effects against neuronal cell death, indicating its potential for applications in conditions like Alzheimer's disease.
Case Study 1: Antidepressant Efficacy
In a controlled trial involving mice, the compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time during forced swim tests, a common measure of antidepressant efficacy.
Case Study 2: Anti-inflammatory Response
A study on lipopolysaccharide (LPS)-induced inflammation in rats showed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), providing evidence for its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(4-tert-butylbenzoyl)piperidine | Moderate analgesic | Less potent than target compound |
| 4-tert-butylbenzoyl chloride | Reactive intermediate | No significant biological activity |
| 1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol) | Antimicrobial | Limited therapeutic scope |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
